4-Amino-2,3-difluorobenzotrifluoride

Übersicht

Beschreibung

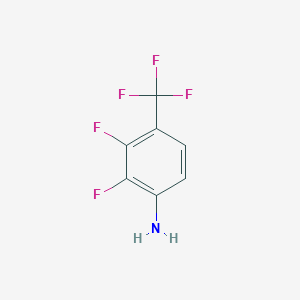

4-Amino-2,3-difluorobenzotrifluoride is an organic compound with the molecular formula C7H4F5N It is characterized by the presence of an amino group (-NH2) attached to a benzene ring that is substituted with two fluorine atoms and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-difluorobenzotrifluoride typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzene ring, followed by the addition of an amino group. One common method involves the nitration of 2,3-difluorobenzotrifluoride, followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,3-difluorobenzotrifluoride can undergo several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.

Major Products Formed

Substitution Reactions: Products include halogenated derivatives and other substituted aromatic compounds.

Oxidation: Nitro derivatives are formed.

Reduction: Amine derivatives are produced.

Wissenschaftliche Forschungsanwendungen

Synthesis of Active Pharmaceutical Ingredients

4-Amino-2,3-difluorobenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in creating compounds that exhibit biological activity against a range of diseases. The difluoromethyl group is often utilized to enhance the pharmacokinetic properties of drug candidates, making them more effective.

Case Study:

Research has indicated that compounds derived from this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives have been synthesized that show promise as potential treatments for resistant strains of bacteria, highlighting the compound's utility in medicinal chemistry.

Agrochemical Development

The compound is also explored for its role in the development of agrochemicals, particularly insecticides and herbicides. Its structure allows it to interact effectively with biological systems, making it suitable for designing agents that target pests while minimizing environmental impact.

Case Study:

Insecticides formulated with this compound have been reported to demonstrate enhanced efficacy against common agricultural pests. Studies show that these formulations can lead to reduced application rates while maintaining pest control effectiveness.

Chemical Synthesis Processes

In industrial settings, this compound is utilized as a building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.

Process Overview:

A notable method involves the reaction of 3,4-difluorobenzotrifluoride with ammonia under controlled conditions to yield this compound efficiently. This process not only enhances yield but also reduces production costs by allowing for the recycling of unreacted starting materials .

Investigating Mechanistic Pathways

Recent studies have focused on understanding the mechanistic pathways involving this compound in various reactions. Techniques such as infrared spectroscopy and kinetic studies are employed to elucidate reaction mechanisms and optimize conditions for better yields.

Research Findings:

Investigations into the nucleophilic aromatic substitution reactions involving this compound have revealed insights into its reactivity patterns and potential modifications that can improve its utility in synthetic chemistry .

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced pharmacokinetic properties |

| Agrochemicals | Development of insecticides and herbicides | Reduced environmental impact |

| Industrial Chemistry | Building block for fluorinated compounds | Cost-effective production processes |

| Research | Mechanistic studies and synthetic optimization | Improved understanding of reactivity |

Wirkmechanismus

The mechanism of action of 4-Amino-2,3-difluorobenzotrifluoride depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active sites of enzymes or binding to specific receptor sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-2,5-difluorobenzotrifluoride

- 2,3-Difluorobenzotrifluoride

- 2,5-Difluoroaniline

Uniqueness

4-Amino-2,3-difluorobenzotrifluoride is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules

Biologische Aktivität

4-Amino-2,3-difluorobenzotrifluoride (CAS Number: 114973-22-7) is a fluorinated aromatic compound that has gained attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms and an amino group. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it a valuable candidate for various biochemical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction may occur through competitive inhibition or allosteric modulation, affecting various metabolic pathways.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors in the body, leading to downstream effects that could be beneficial in therapeutic contexts.

- Antimicrobial Properties : Some research indicates potential antimicrobial activity against specific pathogens, although detailed studies are required to confirm these findings.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. This suggests potential application in cancer therapy, particularly for tumors resistant to traditional treatments.

Case Study: Antimicrobial Effects

In vitro testing revealed that this compound displayed antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was particularly effective at low concentrations, indicating a promising avenue for developing new antimicrobial agents.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

- Acute Toxicity : Animal studies have indicated that high doses can lead to toxicity characterized by respiratory irritation and skin sensitization.

- Long-term Effects : Further research is needed to assess the long-term effects of exposure to this compound.

Eigenschaften

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVKWPCWJVMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371012 | |

| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123950-46-9 | |

| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.